molecular formula C16H18F3N5S B6453906 4-methyl-2-(methylsulfanyl)-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine CAS No. 2549014-96-0

4-methyl-2-(methylsulfanyl)-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine

Cat. No.: B6453906
CAS No.: 2549014-96-0
M. Wt: 369.4 g/mol
InChI Key: DRQHIEKOVMQSLC-UHFFFAOYSA-N
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Description

4-methyl-2-(methylsulfanyl)-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine is a chemically synthesized compound notable for its unique structural configuration

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of this compound generally involves a multi-step procedure starting with the preparation of the pyrimidine core. The key intermediates include:

  • Synthesis of 4-methyl-2-(methylsulfanyl)pyrimidine, often involving the use of thiourea and methyl iodide under basic conditions.

Industrial Production Methods: : Industrial synthesis may rely on continuous flow processes to maximize yield and purity, utilizing optimized temperature controls and solvents to handle the complex multi-step reactions efficiently.

Types of Reactions

  • Oxidation: : The methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.

  • Reduction: : The trifluoromethyl group remains inert under reducing conditions, but the pyrimidine core can be modified using mild reducing agents.

  • Substitution: : The aromatic trifluoromethyl group can participate in nucleophilic aromatic substitution (SNAr) reactions.

Common Reagents and Conditions

  • Oxidation: : Use of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : Use of mild reducing agents such as sodium borohydride.

  • Substitution: : SNAr conditions with nucleophiles such as amines and thiols in polar solvents.

Major Products

  • Sulfoxides and Sulfones: from oxidation reactions.

  • Modified pyrimidine cores: through reduction.

  • Newly substituted compounds: via SNAr reactions.

Scientific Research Applications

This compound shows promise in various domains due to its unique chemical properties:

  • Chemistry: : Used as an intermediate in the synthesis of complex organic molecules.

  • Biology: : Acts as a potential probe for biological assays due to its binding affinity to specific biomolecules.

  • Medicine: : Under investigation for its potential therapeutic applications, particularly in targeting pathways implicated in cancer and neurological disorders.

  • Industry: : Utilized in the development of advanced materials and catalytic systems.

Mechanism of Action

Molecular Targets and Pathways: : The compound interacts with specific molecular targets, often binding to enzymes or receptors with high affinity due to its trifluoromethyl-pyridine and piperazine moieties. This interaction can inhibit or modulate the activity of these targets, affecting downstream signaling pathways.

Comparison with Similar Compounds

Compared to other compounds with trifluoromethyl groups and pyrimidine cores, this compound stands out due to its unique combination of a piperazine ring and a methylsulfanyl group. Similar compounds might include:

  • 4-methyl-2-(methylsulfanyl)-6-{4-[5-(methylthio)pyridin-2-yl]piperazin-1-yl}pyrimidine: : Similar structure but with a different functional group at the pyridine moiety.

  • 2-(methylsulfanyl)-4-(trifluoromethyl)pyrimidine: : Lacks the piperazine ring, reducing its potential binding specificity.

Hope this article sheds light on the fascinating chemistry of 4-methyl-2-(methylsulfanyl)-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine! What do you think of this compound's diverse potential?

Properties

IUPAC Name

4-methyl-2-methylsulfanyl-6-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3N5S/c1-11-9-14(22-15(21-11)25-2)24-7-5-23(6-8-24)13-4-3-12(10-20-13)16(17,18)19/h3-4,9-10H,5-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRQHIEKOVMQSLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SC)N2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3N5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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